4-Chloro-2-{[(3-chlorobenzyl)amino]methyl}phenol
Description
4-Chloro-2-{[(3-chlorobenzyl)amino]methyl}phenol is a halogenated phenolic compound characterized by a 4-chloro-substituted phenol core, a 3-chlorobenzylamino group, and a methylene linker. Its molecular formula is C₁₃H₁₁Cl₂NO, with a molecular weight of 276.14 g/mol.
Properties
IUPAC Name |
4-chloro-2-[[(3-chlorophenyl)methylamino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c15-12-3-1-2-10(6-12)8-17-9-11-7-13(16)4-5-14(11)18/h1-7,17-18H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYYYFAFDRTOKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro-2-{[(3-chlorobenzyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with 3-chlorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
4-Chloro-2-{[(3-chlorobenzyl)amino]methyl}phenol undergoes various chemical reactions, including:
Scientific Research Applications
4-Chloro-2-{[(3-chlorobenzyl)amino]methyl}phenol has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Lipophilicity (logP): Compound B (fluorinated analog) exhibits higher logP due to fluorine's electronegativity, enhancing membrane permeability. Compound C (methoxy-substituted) has reduced logP, likely due to the polar OCH₃ group .
- Structural Flexibility: Compound E’s imine linker introduces rigidity, reducing conformational flexibility compared to Compound A’s methylene linker .
Biological Activity
4-Chloro-2-{[(3-chlorobenzyl)amino]methyl}phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a chlorinated phenolic structure with a molecular formula of and a molecular weight of 267.15 g/mol. The presence of chlorine atoms enhances its reactivity, making it a candidate for various biological interactions.
This compound exhibits its biological effects primarily through interactions with enzymes and receptors. Its mechanism can be summarized as follows:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including oxidoreductases, which are crucial in redox reactions within cells. This inhibition can lead to altered metabolic pathways and cellular responses.
- Protein Interactions : It interacts with proteins, potentially altering their conformation and activity. This interaction may affect signal transduction pathways, influencing gene expression related to cell cycle regulation and apoptosis.
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial and antifungal properties. Studies have demonstrated its efficacy against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Candida albicans | 16.69 - 78.23 µM |
These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria and fungi .
Case Studies
- Antifungal Activity : A study evaluated the antifungal effects of the compound against Candida albicans, showing promising results with MIC values indicating effective inhibition of fungal growth .
- Antibacterial Activity : Another investigation assessed the antibacterial properties against both Gram-positive and Gram-negative bacteria, revealing that the compound exhibited moderate to good activity, comparable to established antibiotics .
Research Applications
This compound is utilized in various scientific disciplines:
- Medicinal Chemistry : It serves as a lead compound in drug discovery, particularly for developing antimicrobial agents.
- Biochemistry : Used in proteomics research to study protein interactions and enzyme functions.
- Synthetic Chemistry : Acts as a building block in organic synthesis, aiding in the development of more complex molecules.
Q & A
Q. What are the established synthetic routes for 4-Chloro-2-{[(3-chlorobenzyl)amino]methyl}phenol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via Schiff base formation. A typical protocol involves refluxing equimolar amounts of 5-chlorosalicylaldehyde and 3-chlorobenzylamine in methanol (10 mL) at 60–70°C for 3–4 hours. Reaction progress is monitored via TLC. The crude product is filtered, washed with methanol, and recrystallized (yield ~82%). Optimization includes adjusting solvent polarity (e.g., ethanol or acetonitrile) and temperature to enhance yield and purity . Key Parameters :
| Parameter | Condition |
|---|---|
| Solvent | Methanol |
| Temperature | 60–70°C |
| Reaction Time | 3–4 hours |
| Purification | Recrystallization |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR/IR : Confirm the imine bond (C=N) via IR (stretching at ~1600–1650 cm⁻¹) and ¹H/¹³C NMR (δ 8.3–8.5 ppm for CH=N).
- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks. Use SHELX software (e.g., SHELXL for refinement) to analyze intramolecular O–H···N interactions (bond length ~2.6–2.7 Å) .
Q. What preliminary biological screening methods are recommended for assessing antimicrobial activity?
- Methodological Answer : Conduct in vitro assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using broth microdilution (MIC determination). Include controls (e.g., ciprofloxacin) and validate results via triplicate trials. Note: Stability in aqueous media must be confirmed to rule out false negatives due to compound degradation .
Advanced Research Questions
Q. How can enantiopure derivatives of this compound be synthesized, and what chiral analysis methods are essential?
- Methodological Answer : Introduce chirality via stereoselective reduction of the imine bond using NaBH₄ in THF/ethanol (1:1 v/v) at 273 K. Chiral HPLC (e.g., Chiralpak® IA column) or circular dichroism (CD) confirms enantiomeric excess. Absolute configuration is determined via X-ray crystallography using Flack parameters .
Q. What role do intramolecular hydrogen bonds play in stabilizing the compound’s conformation?
- Methodological Answer : Intramolecular O–H···N hydrogen bonds (2.647 Å) lock the phenol and amine moieties into a planar arrangement, reducing rotational freedom. This is critical for maintaining bioactivity and crystallinity. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model bond strength and conformational energy barriers .
Q. How does this compound behave in catalytic asymmetric reactions, and what modifications enhance its efficacy?
- Methodological Answer : The compound acts as a chiral ligand in asymmetric aldol or Mannich reactions. Modifications like introducing electron-withdrawing groups (e.g., –NO₂) on the benzene ring improve catalytic activity by increasing Lewis acidity. Reaction progress is monitored via enantioselective GC or HPLC .
Q. What environmental degradation pathways are relevant, and how can they be studied experimentally?
- Methodological Answer : Oxidative degradation by MnO₂ (pH-dependent, first-order kinetics) yields quinones and coupling products. Use LC-MS to identify intermediates and track Mn(II) release via atomic absorption spectroscopy. Environmental fate studies require simulating soil/water matrices to assess persistence .
Data Analysis & Contradictions
Q. How should researchers address discrepancies in reported biological activity data?
- Methodological Answer : Contradictions (e.g., variable MIC values) may arise from differences in microbial strains, solvent vehicles (DMSO vs. water), or impurities. Validate purity via HPLC (>95%) and replicate assays under standardized conditions (CLSI guidelines). Cross-reference with structural analogs (e.g., 4-chloro-2-methylphenol) to identify SAR trends .
Q. What computational tools are recommended for refining crystallographic data and modeling interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
